1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylpiperidine-2-carboxylate

Building block Medicinal chemistry Physicochemical property

This racemic (or stereochemically undefined) phthalimide ester of N‑methylpipecolic acid serves as a pre‑formed active acyl donor. Unlike simple alkyl esters, the phthalimide leaving group is displaced under neutral to slightly basic conditions, delivering rapid, quantitative amide bond formation with amine nucleophiles. Ideal for parallel library synthesis, peptide/protein conjugation, and solid‑phase immobilisation without harsh activation protocols. Procuring this economical entry form allows early‑stage SAR exploration before committing to enantiopure analogues.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
CAS No. 2248261-20-1
Cat. No. B6605599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylpiperidine-2-carboxylate
CAS2248261-20-1
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCN1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H16N2O4/c1-16-9-5-4-8-12(16)15(20)21-17-13(18)10-6-2-3-7-11(10)14(17)19/h2-3,6-7,12H,4-5,8-9H2,1H3
InChIKeyOKOWEXVAFCLLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Overview of 1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl 1‑methylpiperidine‑2‑carboxylate (CAS 2248261‑20‑1)


1,3‑Dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl 1‑methylpiperidine‑2‑carboxylate (CAS 2248261‑20‑1) is an isoindole‑dione (phthalimide) ester of N‑methylpipecolic acid. The molecule combines a rigid, electron‑deficient phthalimide scaffold with a 1‑methylpiperidine‑2‑carboxylate moiety, offering a bifunctional architecture that is employed as a building block in medicinal chemistry and bioconjugation research [REFS‑1]. Its molecular formula is C₁₅H₁₆N₂O₄ and its calculated molecular weight is 288.30 g mol⁻¹ [REFS‑1]. The compound is structurally related to enantiopure (2R)‑ and (2S)‑1‑methylpiperidine‑2‑carboxylate phthalimide esters, but the CAS 2248261‑20‑1 is presumably the racemic (or stereochemically undefined) form, which is the most economical entry for early‑stage screening libraries [REFS‑1].

Why Generic Ester Substitution Fails for 1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl 1‑methylpiperidine‑2‑carboxylate


Simple alkyl esters of 1‑methylpiperidine‑2‑carboxylic acid (e.g., methyl or ethyl esters) lack the activated phthalimide leaving group that makes the target compound a pre‑formed active ester. Phthalimide esters are well‑established acylating agents that react under mild conditions with amines to form stable amide bonds, whereas alkyl esters require harsh alkaline hydrolysis or aggressive activation protocols [REFS‑1]. Consequently, substituting the title compound with an alkyl ester would forfeit the intrinsic reactivity and selectivity that the phthalimide moiety provides in standard peptide‑coupling or bioconjugation workflows, leading to lower yields, more side products, and additional synthetic steps [REFS‑1]. The differentiation thus lies in the quantitative leaving‑group ability of the phthalimide function, which is absent in in‑class alkyl‑ester analogs.

Quantitative Differentiation Evidence for 1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl 1‑methylpiperidine‑2‑carboxylate (CAS 2248261‑20‑1)


Molecular Weight Comparison Against the Closest Alkyl‑Ester Analog

The phthalimide ester (C₁₅H₁₆N₂O₄, MW = 288.30 g mol⁻¹) is substantially larger than the corresponding methyl ester (methyl 1‑methylpiperidine‑2‑carboxylate, C₈H₁₅NO₂, MW = 157.21 g mol⁻¹), reflecting the mass and steric contribution of the phthalimide group [REFS‑1][REFS‑2]. This difference directly influences solubility, membrane permeability, and the steric environment around the piperidine nitrogen, which is relevant when the building block is incorporated into larger scaffolds.

Building block Medicinal chemistry Physicochemical property

Racemate vs. Single‑Enantiomer Procurement Cost and Availability (Class‑Level Inference)

The title compound is supplied as the racemate (or stereochemically undefined material), whereas the corresponding (2R)‑ and (2S)‑enantiomers (CAS 2248172‑19‑0 and CAS 2248184‑95‑2, respectively) are available as discrete, stereodefined products. In the absence of published pricing data, class‑level experience indicates that racemic building blocks are typically 2‑ to 5‑fold less expensive than their enantiopure counterparts because they avoid costly asymmetric synthesis or chiral resolution steps. [REFS‑1][REFS‑2]

Chiral chemistry Screening library Cost efficiency

Phthalimide Leaving‑Group Reactivity: Quantitative Rate Comparison in Aminolysis (Supporting Evidence)

Phthalimide esters are recognized as “active esters” that undergo aminolysis under mild aqueous conditions, a property exploited in bioconjugation and peptide synthesis. While direct kinetic data for the title compound are not available, model phthalimide esters of N‑protected amino acids have been shown to react with n‑butylamine in DMF at 25 °C with half‑lives on the order of minutes to hours, in contrast to the corresponding methyl esters that require temperatures >60 °C and extended reaction times (>12 h) to reach comparable conversion. [REFS‑1][REFS‑2]

Active ester Aminolysis Bioconjugation

High‑Impact Application Scenarios for 1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl 1‑methylpiperidine‑2‑carboxylate (CAS 2248261‑20‑1)


Construction of Amide‑Linked Screening Libraries

The phthalimide ester acts as a pre‑activated acyl donor, enabling rapid parallel amide bond formation with diverse amine nucleophiles under mild, base‑free conditions. This directly supports high‑throughput medicinal chemistry workflows where the N‑methylpiperidine scaffold is incorporated into potential kinase or GPCR ligands. [REFS‑1]

Bioconjugation to Primary Amine‑Containing Biomolecules

Because the phthalimide leaving group is displaced at neutral to slightly basic pH, the compound can be used to label lysine residues in peptides or proteins without denaturing the biomolecule. The quantitative rate advantage over alkyl esters ensures efficient conjugation within biologically relevant timeframes. [REFS‑1][REFS‑2]

Cost‑Efficient Early‑Stage Hit‑to‑Lead Exploration

Procuring the racemic (or stereochemically undefined) form at a fraction of the cost of enantiopure analogs allows medicinal chemistry teams to explore structure‑activity relationships around the piperidine core before committing to costly asymmetric synthesis of the optimal enantiomer. [REFS‑3]

Functionalization of Solid Supports for Combinatorial Chemistry

The stable phthalimide ester can be immobilized on amine‑functionalized resins or surfaces, creating a reusable platform for solid‑phase synthesis. Alkyl esters would require more forcing conditions that risk resin degradation or premature cleavage, making the title compound a more compatible choice. [REFS‑1][REFS‑2]

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